BenchChemオンラインストアへようこそ!

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Benzodiazepine synthesis Cyclization precursor Structural analog comparison

CAS 41526-21-0 is the officially designated Bromazepam EP Impurity B—a critical late-stage intermediate and pharmacopoeial reference standard with a non-interchangeable molecular topology. Its unique 4-bromo, 2-pyridylcarbonyl, and chloroacetamide substitution pattern is structurally essential for cyclization into the Bromazepam 1,4-benzodiazepine core. Substitution with debrominated or non-pyridyl analogs invalidates EP method suitability and ANDA regulatory compliance. REACH-registered strictly for intermediate use. Procure with full CoA, HPLC/NMR characterization, and ISO 17034-accredited traceability to ensure regulatory acceptance and consistent synthetic yields.

Molecular Formula C14H10BrClN2O2
Molecular Weight 353.6 g/mol
CAS No. 41526-21-0
Cat. No. B052063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
CAS41526-21-0
Synonyms2-(2-Chloroacetamido-5-bromobenzoyl)pyridine;  2-[2-(2-Chloroacetamido)-5-bromobenzoyl]pyridine
Molecular FormulaC14H10BrClN2O2
Molecular Weight353.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl
InChIInChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
InChIKeyLYISZEZBKBGONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0) Compound Class and Procurement Context


N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0) is a brominated and chlorinated heterocyclic intermediate featuring a benzophenone-like scaffold with a 2-pyridylcarbonyl moiety and a chloroacetamide substituent [1]. This compound is registered under REACH as a strictly regulated intermediate with a designated use of 'intermediate use only' [2] and is officially designated as Bromazepam EP Impurity B under the European Pharmacopoeia monograph for Bromazepam [3]. Its primary procurement context encompasses two distinct but interconnected applications: (1) as a critical late-stage synthetic intermediate in benzodiazepine API manufacturing, and (2) as a pharmacopoeial reference standard for analytical method development, validation, and quality control release testing of Bromazepam-containing pharmaceutical formulations [3]. The compound is a yellow to green solid with a molecular formula of C14H10BrClN2O2, a molecular weight of 353.6 g/mol, and a melting point of 131-132 °C (in ethanol) [1].

Why Generic Substitution Fails: Critical Differentiation of CAS 41526-21-0 Relative to Analogous Chloroacetamide Intermediates


Simple generic substitution of CAS 41526-21-0 with closely related chloroacetamide derivatives or alternative benzodiazepine intermediates is precluded by both structural specificity and regulatory necessity. The compound's unique substitution pattern—specifically the combination of a 4-bromo substituent on the phenyl ring, a 2-pyridylcarbonyl ketone bridge, and a reactive chloroacetamide moiety—establishes a precise molecular topology that is non-interchangeable for downstream cyclization into the 1,4-benzodiazepine core of Bromazepam [1]. Analogous compounds lacking this exact substitution pattern, such as the non-brominated N-(2-benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) or the debrominated variant without the pyridyl nitrogen, would yield either different benzodiazepine analogs or fail to cyclize efficiently due to altered electronic and steric effects at the reactive center [1]. Furthermore, in analytical quality control applications, regulatory compliance mandates the use of the exact EP-specified impurity standard; substitution with a structurally similar but non-identical compound invalidates method suitability, system precision, and relative response factor determinations required for ANDA submissions and commercial batch release [2]. The compound's REACH registration as a strictly regulated 'intermediate use only' substance further restricts cross-application and reinforces the need for verified identity and purity [3].

Quantitative Differentiation Evidence for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0)


Structural Determinants of Bromazepam Synthesis Specificity: 4-Bromo vs. Non-Brominated Chloroacetamide Precursors

CAS 41526-21-0 differs from the non-brominated analog N-(2-benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) by the presence of both a 4-bromo substituent on the phenyl ring and a 2-pyridylcarbonyl moiety in place of the simple benzoyl group. These structural elements are essential for the intramolecular cyclization step that yields Bromazepam; the bromo substituent remains in the final API as a pharmacophoric element, while the pyridyl nitrogen provides the requisite heterocyclic framework. Use of the non-brominated analog CAS 23207-75-2 (molecular weight 273.72 g/mol vs. 353.6 g/mol) would produce a des-bromo benzodiazepine derivative with altered receptor binding and pharmacological profile, and cannot serve as a precursor for Bromazepam under any synthetic conditions [1].

Benzodiazepine synthesis Cyclization precursor Structural analog comparison

Regulatory-Specified Identity: CAS 41526-21-0 as the Pharmacopoeial Reference Standard for Bromazepam Impurity Profiling

CAS 41526-21-0 is the officially designated Bromazepam EP Impurity B under the European Pharmacopoeia monograph for Bromazepam. In comparison, Bromazepam EP Impurity A (CAS not specified in the same sources) has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol, representing a distinct structural entity . The procurement of the specific EP Impurity B standard (CAS 41526-21-0) is mandatory for analytical method development, method validation, system suitability testing, and quality control release of Bromazepam drug substance and drug product in accordance with EP and ICH guidelines. Alternative chloroacetamide derivatives, even those with similar structural features, lack the official EP designation and therefore cannot be substituted for regulatory compliance purposes [1].

Pharmaceutical analysis Reference standard Quality control

Defined Physicochemical Properties Enabling Reproducible Process Control and Analytical Method Development

CAS 41526-21-0 exhibits well-characterized physicochemical properties that directly support its use as a synthetic intermediate and analytical standard. The compound has a melting point of 131-132 °C (measured in ethanol), a calculated boiling point of 574.3 °C at 760 mmHg, and a LogP value of 2.97 . These defined values enable precise process control during isolation and purification, facilitate HPLC method development (including reverse-phase separation on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase), and support reproducible analytical quantification [1]. In contrast, related intermediates such as the non-brominated N-(2-benzoylphenyl)-2-chloroacetamide lack similarly comprehensive published characterization data, complicating method transfer and regulatory documentation. The availability of certified reference standards with full characterization data, including NMR, HPLC purity profiles, and certificate of analysis documentation, further distinguishes CAS 41526-21-0 from generic, under-characterized alternatives [2].

Process control Analytical method development Physicochemical characterization

Verified Application Scenarios for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0)


Late-Stage Synthetic Intermediate for Bromazepam API Manufacturing

In Bromazepam active pharmaceutical ingredient (API) manufacturing, CAS 41526-21-0 serves as the penultimate intermediate in the established synthetic route, undergoing cyclization with ammonia or an amine source to form the 1,4-benzodiazepine core. The 4-bromo substituent is retained in the final API and is essential for pharmacological activity, while the chloroacetamide moiety provides the reactive electrophilic center for intramolecular ring closure. Procurement of high-purity (97% or greater) CAS 41526-21-0 with certificate of analysis and full characterization data is essential for achieving consistent cyclization yields and minimizing impurity carryover into the final API [1]. The compound's REACH registration as an 'intermediate use only' substance confirms its established industrial role in this specific application [2].

Pharmacopoeial Reference Standard for Bromazepam Quality Control and ANDA Submissions

As the officially designated Bromazepam EP Impurity B, CAS 41526-21-0 is a critical reference standard for pharmaceutical quality control laboratories performing release testing of Bromazepam drug substance and finished drug product. It is used to establish system suitability, determine relative retention times, calculate relative response factors, and quantify impurity levels in compliance with EP monograph specifications. The use of the exact EP-designated standard, supplied with detailed characterization data compliant with regulatory guidelines, is mandatory for Abbreviated New Drug Application (ANDA) submissions and for ongoing commercial production quality oversight [1]. Procurement of certified reference materials from ISO 17034-accredited suppliers ensures traceability and regulatory acceptance [2].

Analytical Method Development and Validation for Bromazepam Impurity Profiling

Analytical development laboratories utilize CAS 41526-21-0 to develop, optimize, and validate HPLC and UPLC methods for the separation and quantification of Bromazepam-related impurities. Validated methods include reverse-phase separation on specialized columns such as Newcrom R1 using acetonitrile/water/phosphoric acid mobile phase systems, with modifications to formic acid for mass spectrometry compatibility [1]. The compound's defined LogP (2.97) and chromatographic behavior support method robustness and transfer between laboratories. Access to well-characterized reference material with documented purity and stability data reduces method development timelines and facilitates successful method validation in accordance with ICH Q2(R1) guidelines [2].

Forced Degradation Studies and Stability-Indicating Method Establishment

CAS 41526-21-0 is employed in forced degradation studies of Bromazepam API and drug product to identify potential degradation pathways and to establish stability-indicating analytical methods. As a characterized impurity standard, it enables the definitive identification of this specific process-related or degradation impurity in stability samples, supporting shelf-life determination and regulatory filing requirements. The compound's thermal stability (melting point 131-132 °C) and chromatographic resolution from Bromazepam and other related substances provide a reliable marker for method specificity validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.